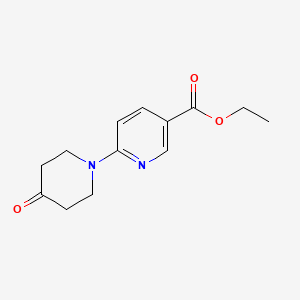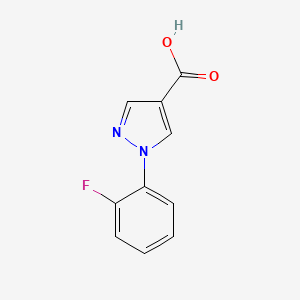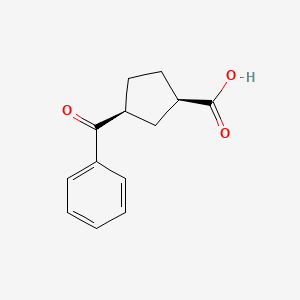
4-Fluoro-1H-indazol-6-amine
Vue d'ensemble
Description
4-Fluoro-1H-indazol-6-amine is a heterocyclic aromatic compound with the molecular formula C7H6FN3. It is a derivative of indazole, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 4-position and an amino group at the 6-position of the indazole ring imparts unique chemical and biological properties to this compound .
Applications De Recherche Scientifique
4-Fluoro-1H-indazol-6-amine has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
4-Fluoro-1H-indazol-6-amine is a derivative of indazole, a heterocyclic compound that has been found to have significant antitumor activity . The primary targets of this compound are believed to be the Bcl2 family members and the p53/MDM2 pathway . These targets play crucial roles in cell proliferation and apoptosis, making them important in the development and progression of cancer.
Mode of Action
The compound interacts with its targets by inhibiting their activity, leading to changes in cell proliferation and survival . Specifically, it has been shown to inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This inhibition disrupts the balance between cell proliferation and apoptosis, leading to a decrease in tumor growth.
Biochemical Pathways
The affected pathways primarily involve cell proliferation and apoptosis. The Bcl2 family members and the p53/MDM2 pathway are key components of these pathways. By inhibiting these targets, this compound disrupts the normal functioning of these pathways, leading to decreased cell proliferation and increased apoptosis . The downstream effects of this disruption include a decrease in tumor growth and potentially, tumor regression.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in cell proliferation and an increase in apoptosis . This is achieved through the inhibition of key targets involved in these processes. At the cellular level, this can lead to a decrease in tumor growth and potentially, tumor regression.
Analyse Biochimique
Biochemical Properties
4-Fluoro-1H-indazol-6-amine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. One of the key interactions involves indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tryptophan metabolism and immune regulation . This compound acts as an inhibitor of IDO1, thereby modulating the immune response and exhibiting potential anticancer properties. Additionally, this compound has been found to interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, such as human colorectal cancer cells (HCT116), this compound has demonstrated anti-proliferative activity by inducing cell cycle arrest at the G2/M phase . This compound also influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. The modulation of these pathways by this compound can result in altered cell growth, differentiation, and apoptosis, making it a potential candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of IDO1, inhibiting its enzymatic activity and reducing the production of kynurenine, a metabolite involved in immune suppression . By inhibiting IDO1, this compound enhances the immune response against cancer cells. Additionally, this compound may interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These molecular interactions contribute to the overall biological effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can maintain its biological activity, influencing cellular functions such as proliferation, differentiation, and apoptosis. These findings suggest that this compound can be a valuable tool for long-term biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, this compound exhibits minimal toxicity and significant therapeutic effects, particularly in cancer models . At higher dosages, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to tryptophan metabolism. By inhibiting IDO1, this compound affects the kynurenine pathway, leading to altered levels of metabolites such as kynurenine and tryptophan . Additionally, this compound may interact with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels. These interactions contribute to the overall biochemical effects of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, leading to its accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to proteins, and cellular uptake. These factors determine the localization and concentration of this compound in different tissues, affecting its biological activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1H-indazol-6-amine typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method is the reaction between 2-fluorobenzaldehyde and hydrazine, followed by cyclization to form the indazole ring . Another approach involves the use of 2-azidobenzaldehydes and amines under catalyst-free conditions to form the indazole structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are often employed to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indazole: The parent compound without the fluorine and amino substitutions.
4-Chloro-1H-indazol-6-amine: Similar structure with a chlorine atom instead of fluorine.
5-Fluoro-1H-indazole: Fluorine atom at a different position on the indazole ring.
Uniqueness
4-Fluoro-1H-indazol-6-amine is unique due to the specific positioning of the fluorine and amino groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
4-fluoro-1H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBVJTWZOAYBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646213 | |
| Record name | 4-Fluoro-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-07-0 | |
| Record name | 4-Fluoro-1H-indazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)

![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)



![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)







